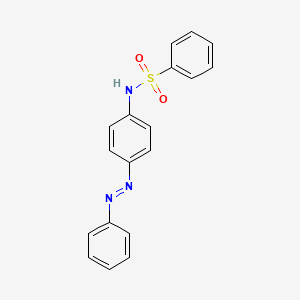

N-(4-phenyldiazenylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1 . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The molecular structure of “N-(4-phenyldiazenylphenyl)benzenesulfonamide” was characterized by analytical techniques such as UV, FTIR, MS, and 1H-NMR .Chemical Reactions Analysis

The compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place in two steps at 258–345 and 422–533 °C . Decomposition in nitrogen takes place in one endothermic step between 259 and 344 °C, with the maximum of the heat flow at 320.8 °C .Physical And Chemical Properties Analysis

The compound is stable, in air and nitrogen atmospheres, until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . The color removal (at a current density of 5 mA cm-2) after 90 min was approximately 50% .Aplicaciones Científicas De Investigación

- N-(4-phenyldiazenylphenyl)benzenesulfonamide has been investigated for its potential as an anticancer agent. Specifically, it inhibits carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX inhibition can be a valuable target for developing novel antiproliferative agents .

- Compounds derived from this compound (e.g., 4b–c, 4e, 4g–h) have shown significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity. Additionally, some derivatives demonstrated excellent enzyme inhibition against CA IX, making them promising candidates for further study .

- While the primary focus has been on its anticancer properties, N-(4-phenyldiazenylphenyl)benzenesulfonamide derivatives have also exhibited antimicrobial effects. Further research is needed to explore their potential in combating bacterial infections .

- The compound is stable in both air and nitrogen atmospheres until 205°C. Its thermal and electrochemical stabilities have been investigated .

- N-(4-phenyldiazenylphenyl)benzenesulfonamide, commonly known as Sudan I, is a vivid red azo dye. It has been used as a colorant in various applications, including textiles, food, and cosmetics.

- Changes in gene expression lead to uncontrolled cell proliferation and tumor hypoxia. Understanding the role of compounds like N-(4-phenyldiazenylphenyl)benzenesulfonamide in modulating gene expression and metabolic shifts is crucial for cancer research .

Anticancer Properties

Antimicrobial Activity

Stability and Characterization

Colorant Applications

Gene Expression and Tumor Hypoxia

Apoptosis Induction

Safety and Hazards

The safety data sheet for benzenesulfonamide indicates that it is harmful if swallowed . It advises washing face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it recommends calling a poison center or doctor/physician if you feel unwell and rinsing the mouth .

Mecanismo De Acción

Target of Action

Similar compounds such as n,4-dimethyl-n-(1-phenyl-1h-pyrazol-5-yl)benzenesulfonamide have been shown to interact withCytochrome P450 2C18 .

Biochemical Pathways

Given its potential interaction with cytochrome p450 2c18, it may influence the metabolic pathways associated with this enzyme .

Propiedades

IUPAC Name |

N-(4-phenyldiazenylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSIHWEEQODNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038928 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenyldiazenylphenyl)benzenesulfonamide | |

CAS RN |

102840-99-3 |

Source

|

| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)

![2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone](/img/structure/B2436644.png)

![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)